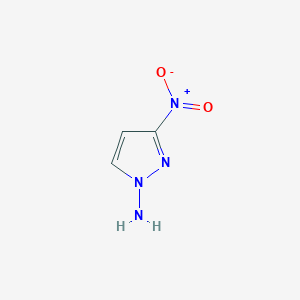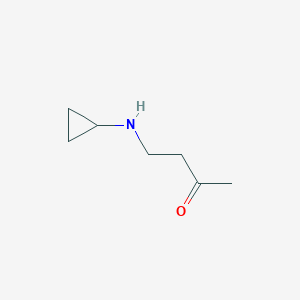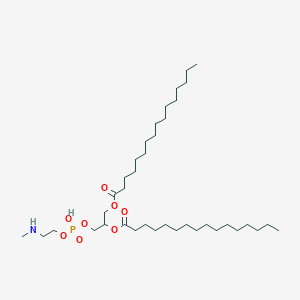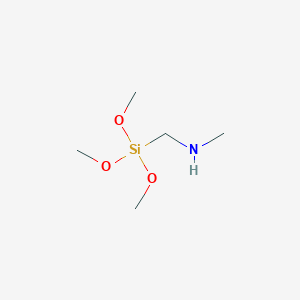
Picomonosulfate sodium
Overview
Description
Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .
Synthesis Analysis
The synthesis of this compound is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .Scientific Research Applications
Clinical Efficacy in Bowel Preparation Picomonosulfate sodium, combined with magnesium citrate, is a recognized bowel cleansing agent used before diagnostic procedures such as colonoscopies or surgical interventions. Clinical studies have shown that this compound is at least as effective and well-tolerated as other oral agents for bowel preparation. Its effectiveness extends across different patient populations, including adults, adolescents, and children, offering a viable option for ensuring a clean bowel. However, further research is needed to fully establish its position and comparative efficacy in pre-procedural preparation (Sheridan M. Hoy et al., 2009).
Safety and Tolerance Concerning safety and tolerance, this compound is generally well-received by patients, with adverse events mainly being mild to moderate and gastrointestinal in nature. This profile suggests its suitability for a wide range of patients requiring bowel preparation. It's crucial, however, to monitor for any potential electrolyte imbalances or dehydration risks, especially in vulnerable populations such as the elderly or those with pre-existing conditions (Sheridan M. Hoy et al., 2009).
Pharmacological Properties and Mechanism Pharmacologically, this compound acts by increasing the frequency and force of peristalsis and retaining fluids in the colon, thereby facilitating bowel cleansing. It serves as a stimulant laxative when combined with magnesium citrate, which functions as an osmotic laxative. This dual action contributes to its efficacy as a bowel preparation agent. Notably, this compound undergoes minimal absorption, which minimizes systemic side effects and focuses its action on the colon (Sheridan M. Hoy et al., 2009).
Comparative Studies and Recommendations Comparative studies and recommendations suggest the need for further research to accurately position this compound among bowel preparation options. While it is a useful option for colon and rectum preparation, understanding its relative efficacy and safety compared to other agents is crucial for optimizing patient care and procedural outcomes (Sheridan M. Hoy et al., 2009).
Mechanism of Action
Target of Action
Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .
Mode of Action
This compound works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .
Biochemical Pathways
It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.
Pharmacokinetics
It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .
Result of Action
The primary result of this compound’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .
Safety and Hazards
properties
IUPAC Name |
sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGMACYSBECRB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954239 | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32500-19-9 | |
| Record name | Picomonosulfate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032500199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)

![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)




![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)



